An In-depth Technical Guide to 2,6-Bis(dimethylamino)benzonitrile (CAS 20926-04-9)
An In-depth Technical Guide to 2,6-Bis(dimethylamino)benzonitrile (CAS 20926-04-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
2,6-Bis(dimethylamino)benzonitrile is a polysubstituted aromatic nitrile that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a benzonitrile core flanked by two electron-donating dimethylamino groups at the ortho positions, imparts distinct chemical and physical properties. This guide provides a comprehensive overview of these properties, along with insights into its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers engaged in the design and development of novel molecular entities.
The strategic placement of the dimethylamino groups significantly influences the electronic environment of the benzonitrile system. These strong electron-donating groups enhance the electron density of the aromatic ring and modulate the reactivity of the nitrile functionality. This electronic characteristic makes 2,6-bis(dimethylamino)benzonitrile an attractive scaffold for the synthesis of more complex molecules, offering multiple points for chemical modification. In the realm of drug discovery, such "privileged scaffolds" are highly sought after as they can serve as a foundation for the development of new therapeutic agents with diverse biological activities.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physical and chemical characteristics of 2,6-Bis(dimethylamino)benzonitrile.
| Property | Value | Source |
| CAS Number | 20926-04-9 | |
| Molecular Formula | C₁₁H₁₅N₃ | Inferred |
| Molecular Weight | 189.26 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as ethanol and acetone. | Inferred from related compounds |
Molecular Structure
The structural arrangement of 2,6-Bis(dimethylamino)benzonitrile is key to its chemical behavior.
Caption: Chemical structure of 2,6-Bis(dimethylamino)benzonitrile.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino groups. Due to the symmetry of the molecule, the two dimethylamino groups are chemically equivalent, as are the two methyl groups within each dimethylamino substituent. The aromatic region would likely display a complex splitting pattern due to the coupling between the remaining aromatic protons.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the nitrile carbon, the aromatic carbons (with those bearing the dimethylamino groups shifted upfield due to the electron-donating effect), and the methyl carbons of the dimethylamino groups. For the related compound, 2,6-dimethylbenzonitrile, the aromatic carbons show signals at δ = 142.2, 132.1, and 127.3 ppm, the nitrile carbon at δ = 117.2 ppm, and the methyl carbons at δ = 20.7 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. Other characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations for the aromatic ring, and C-N stretching vibrations for the dimethylamino groups.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 2,6-Bis(dimethylamino)benzonitrile (189.26 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and potentially the entire dimethylamino group.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 2,6-Bis(dimethylamino)benzonitrile can be approached through several synthetic strategies. A plausible and efficient method involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, such as 2,6-dichlorobenzonitrile.
Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution
This reaction leverages the electron-deficient nature of the aromatic ring in 2,6-dichlorobenzonitrile, which is activated towards nucleophilic attack by the presence of the electron-withdrawing nitrile group.
Caption: Proposed synthetic workflow for 2,6-Bis(dimethylamino)benzonitrile.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichlorobenzonitrile in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Reagent Addition: Add an excess of dimethylamine (either as a solution in a suitable solvent or bubbled as a gas). The excess dimethylamine serves as both the nucleophile and a base to neutralize the liberated HCl.
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Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2,6-Bis(dimethylamino)benzonitrile.
The electron-donating dimethylamino groups in the final product significantly influence its reactivity. They activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions meta to the nitrile group. Conversely, the nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing further avenues for chemical diversification.
Applications in Drug Discovery and Materials Science: A Scaffold of Opportunity
The unique structural and electronic features of 2,6-Bis(dimethylamino)benzonitrile make it a promising candidate for various applications, particularly as a molecular scaffold in the design of novel therapeutic agents and functional materials.
Role as a Molecular Scaffold in Medicinal Chemistry
In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The 2,6-diaminobenzonitrile motif is a recognized "privileged scaffold" due to its prevalence in biologically active molecules. The presence of two addressable amino groups and a modifiable nitrile group in 2,6-Bis(dimethylamino)benzonitrile offers multiple points for diversification, allowing for the systematic exploration of chemical space to identify potent and selective drug candidates.
For instance, the 2-aminobenzonitrile core is a key precursor for the synthesis of quinazoline and pyrimidine derivatives, which are found in numerous FDA-approved drugs with applications in oncology and the treatment of central nervous system disorders. The dimethylamino groups in the 2 and 6 positions can influence the pharmacokinetic properties of the resulting molecules, such as solubility and metabolic stability, and can also participate in crucial binding interactions with biological targets.
Potential in Materials Science
The electron-rich nature of the 2,6-bis(dimethylamino)benzonitrile system suggests potential applications in the development of organic electronic materials. The donor-acceptor character, with the dimethylamino groups as donors and the nitrile group as an acceptor, could lead to interesting photophysical properties, such as fluorescence. By analogy to other diaminobenzonitrile derivatives, this compound could serve as a building block for the synthesis of fluorescent probes for the detection of metal ions or for use in cellular imaging.
Safety and Handling: A Prudent Approach
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Promising Building Block for Future Innovation
2,6-Bis(dimethylamino)benzonitrile represents a versatile and valuable chemical entity with significant potential for application in both medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the interplay between the electron-donating dimethylamino groups and the electron-withdrawing nitrile group, make it an attractive scaffold for the synthesis of novel and functional molecules. While further experimental characterization is needed to fully elucidate its properties, the information presented in this guide provides a solid foundation for researchers to explore the diverse opportunities offered by this intriguing compound. As the quest for new drugs and advanced materials continues, the strategic utilization of such well-defined molecular building blocks will undoubtedly play a pivotal role in driving future scientific innovation.
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